2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid
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Overview
Description
2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid is a complex organic compound that features a benzodioxole moiety and a quinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various nucleophiles at the bromine site .
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the disruption of mitochondrial membrane potential and activation of caspase pathways .
Comparison with Similar Compounds
- **2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- **1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene
Comparison: Compared to similar compounds, 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzodioxole moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H10BrNO4 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10BrNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |
InChI Key |
FFRGEBFVZFKLSD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Origin of Product |
United States |
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